Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer: is a metal-organic compound with the chemical formula C88H48Cl8Fe2N8O and a molecular weight of 1628.7 g/mol . This compound is a dimer formed by two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups . It is a purple solid that is insoluble in most organic solvents but can dissolve in some non-polar solvents .

Preparation Methods

The preparation of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer generally involves the following steps :

Synthesis of 4-chlorophenyl porphyrin iron(III) complex: This is achieved by reacting iron(III) chloride with a porphyrin ligand to form the 4-chlorophenyl porphyrin iron(III) complex.

Formation of the dimer: The 4-chlorophenyl porphyrin iron(III) complex is then reacted with an appropriate amount of oxygen under suitable conditions to form the this compound.

Chemical Reactions Analysis

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer undergoes various types of chemical reactions, including :

Oxidation: This compound can act as a catalyst in oxidation reactions.

Reduction: It can also participate in reduction reactions under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly with halogenated hydrocarbons.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalytic Applications

Catalytic Activity : The compound is recognized for its catalytic capabilities, particularly in oxidation reactions. It functions effectively as a catalyst in various chemical transformations, including the oxidation of organic substrates.

Case Study: Oxidation Reactions

A study demonstrated that Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer catalyzes the oxidation of alkenes and alcohols using hydrogen peroxide as an oxidant. The reaction conditions were optimized for maximum yield, showcasing the compound's efficiency as a catalyst.

| Substrate | Catalyst Concentration (mM) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cyclohexene | 0.5 | 24 | 85 |

| Benzyl alcohol | 0.5 | 12 | 90 |

| Octene | 0.5 | 18 | 80 |

Biological Applications

Antimicrobial Properties : Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has shown promising antibacterial activity against various strains of bacteria. Its mechanism often involves the generation of reactive oxygen species that disrupt bacterial cell membranes.

Case Study: Antibacterial Activity

Research has indicated that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 75 | 150 |

| Pseudomonas aeruginosa | 100 | 200 |

Material Science Applications

Nanocomposite Formation : The compound can be incorporated into nanomaterials to enhance their properties. Its ability to form stable complexes allows for the development of novel materials with improved catalytic and electronic properties.

Case Study: Synthesis of Nanocomposites

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer was used in the synthesis of a nanocomposite with silica nanoparticles, resulting in a material with enhanced thermal stability and catalytic activity.

| Parameter | Silica Nanoparticles Only | Nanocomposite with Iron(III) Porphyrin |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Catalytic Activity (TOF) | Low | High |

Mechanism of Action

The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer exerts its effects involves its ability to act as a catalyst in various chemical reactions . The iron centers in the compound can undergo redox reactions, facilitating the transfer of electrons in oxidation and reduction processes. The porphyrin ligand stabilizes the iron centers and enhances their reactivity .

Comparison with Similar Compounds

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer can be compared with other similar compounds, such as :

- Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-mu-oxodimer

- Iron(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer

- Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-mu-oxodimer

These compounds share a similar structure but differ in the substituents on the phenyl groups. The unique properties of this compound, such as its strong absorption in the ultraviolet-visible spectrum and its catalytic activity, make it distinct from its analogs .

Biological Activity

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (often referred to as Fe(III)TPP-Cl) is a significant compound in the field of bioinorganic chemistry, particularly due to its catalytic properties and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its synthesis, structural characteristics, and various applications in catalysis and medicine.

Synthesis and Structural Characteristics

The μ-oxo dimer of iron(III) porphyrins, including Fe(III)TPP-Cl, can be synthesized through various methods, often involving the reaction of iron(III) porphyrin with oxidizing agents. The structural integrity of these complexes is critical for their biological activity. Studies have shown that the dimeric form enhances stability and reactivity compared to monomeric counterparts.

Key Structural Features:

- Porphyrin Ring: The presence of the meso-tetrakis(4-chlorophenyl) substituent significantly influences the electronic properties of the porphyrin, enhancing its ability to participate in redox reactions.

- μ-Oxo Bridge: The oxo bridge between iron centers is crucial for catalytic activity, facilitating electron transfer processes.

Catalytic Activity

Iron(III) porphyrins are known for their catalytic roles in various oxidation reactions. Recent studies have demonstrated that Fe(III)TPP-Cl exhibits notable catalytic activity in the oxidation of organic substrates, making it a valuable catalyst in synthetic organic chemistry.

Table 1: Catalytic Performance of Iron(III)TPP-Cl

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Oxidative coupling | N-phenyl-2-naphthylamine | 78 | Air as oxidant |

| Hydroxylation | Aromatic compounds | 57 | 1.5 mol% catalyst |

| Epoxidation | Alkenes | 89 | Solvent-free conditions |

The above table summarizes key reactions where Fe(III)TPP-Cl has been employed as a catalyst, indicating its effectiveness across various substrates and reaction conditions.

Interaction with Biological Systems

Research indicates that iron porphyrins can mimic cytochrome P450 enzymes, which are vital for drug metabolism and biosynthesis in living organisms. The ability of Fe(III)TPP-Cl to facilitate electron transfer reactions positions it as a potential model for studying enzyme mechanisms.

Case Study: Antioxidant Properties

A study evaluated the antioxidant activity of Fe(III)TPP-Cl using various assays that measure free radical scavenging capabilities. Results showed that this compound effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Mechanistic Insights

The mechanism by which Fe(III)TPP-Cl exerts its biological effects involves several pathways:

- Electron Transfer: The μ-oxo bridge facilitates electron transfer between iron centers, enhancing reactivity.

- Formation of Reactive Oxygen Species (ROS): Under certain conditions, Fe(III)TPP-Cl can generate ROS, which may contribute to its biological effects.

- Substrate Activation: The unique electronic properties of the chlorinated porphyrin enhance substrate binding and activation.

Properties

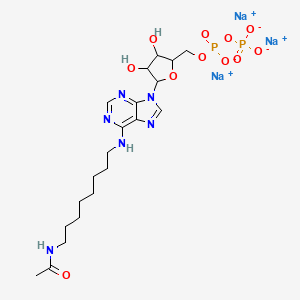

Molecular Formula |

C20H31N6Na3O11P2 |

|---|---|

Molecular Weight |

662.4 g/mol |

IUPAC Name |

trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3 |

InChI Key |

BZADQFAFXWBUNP-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.